molecular formula C14H18OS B1461863 1-[(4-Phenylcyclohexyl)sulfanyl]ethan-1-one CAS No. 1803582-74-2

1-[(4-Phenylcyclohexyl)sulfanyl]ethan-1-one

Cat. No.: B1461863
CAS No.: 1803582-74-2
M. Wt: 234.36 g/mol
InChI Key: KSBGAXGPVWNQBI-UHFFFAOYSA-N
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Description

1-[(4-Phenylcyclohexyl)sulfanyl]ethan-1-one is an organic compound with the molecular formula C14H18OS and a molecular weight of 234.36 g/mol It is characterized by the presence of a phenyl group attached to a cyclohexyl ring, which is further connected to an ethanone group through a sulfanyl linkage

Preparation Methods

The synthesis of 1-[(4-Phenylcyclohexyl)sulfanyl]ethan-1-one typically involves the reaction of 4-phenylcyclohexanethiol with ethanoyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[(4-Phenylcyclohexyl)sulfanyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[(4-Phenylcyclohexyl)sulfanyl]ethan-1-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies related to enzyme inhibition or as a probe to investigate biological pathways involving sulfanyl groups.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(4-Phenylcyclohexyl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, through its sulfanyl and ethanone functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific context of its application, such as enzyme inhibition or receptor binding studies.

Comparison with Similar Compounds

1-[(4-Phenylcyclohexyl)sulfanyl]ethan-1-one can be compared with similar compounds like:

    1-[(4-Phenylcyclohexyl)sulfanyl]propan-1-one: Similar structure but with a propanone group instead of ethanone, which may affect its reactivity and applications.

    1-[(4-Phenylcyclohexyl)sulfanyl]butan-1-one: Contains a butanone group, leading to differences in physical and chemical properties.

    1-[(4-Phenylcyclohexyl)sulfanyl]pentan-1-one:

Properties

IUPAC Name

S-(4-phenylcyclohexyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18OS/c1-11(15)16-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-6,13-14H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBGAXGPVWNQBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1CCC(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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